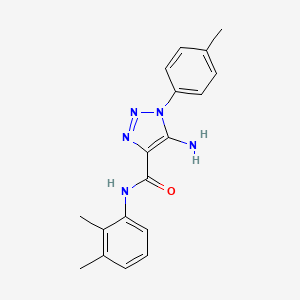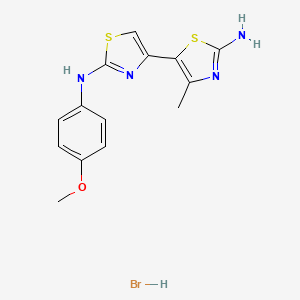![molecular formula C17H28N2O B4949694 (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4949694.png)
(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine, also known as MPPA, is a synthetic compound that has been widely studied for its potential therapeutic applications. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research in the field of drug discovery.
作用机制
The exact mechanism of action of (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine is not fully understood, but it is thought to act by modulating the activity of certain neurotransmitters in the brain. Specifically, (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine has been found to increase the levels of dopamine and serotonin, which are important neurotransmitters involved in mood regulation and motor function.
Biochemical and Physiological Effects:
(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine has been found to exhibit a range of biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and antioxidant activity. These effects may be responsible for the compound's potential therapeutic applications in the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities and purified for use in experiments. Additionally, (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine has been extensively studied, which means that there is a wealth of data available on its properties and potential therapeutic applications. However, one limitation of using (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
未来方向
There are many potential future directions for research on (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine. One area of interest is in the development of new therapeutics for neurological disorders, particularly Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine, which may help to identify new targets for drug discovery. Finally, there is a need for more research on the safety and toxicity of (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine, particularly in relation to long-term use and potential side effects.
合成方法
(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine can be synthesized using a variety of methods, including the reaction of 1-methyl-3-phenylpropylamine with 3-(4-morpholinyl)propyl chloride in the presence of a base. Other methods involve the use of different reagents and solvents, but all result in the formation of (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine as the final product.
科学研究应用
(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine has been extensively researched for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. The compound has been found to exhibit neuroprotective properties, which may help to prevent or slow the progression of these conditions.
属性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-phenylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-16(8-9-17-6-3-2-4-7-17)18-10-5-11-19-12-14-20-15-13-19/h2-4,6-7,16,18H,5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOZTBBKAAMTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxybenzyl)-N-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4949617.png)
![5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol](/img/structure/B4949618.png)
![2,4-dichloro-N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4949621.png)
![1-[(5-ethyl-3-thienyl)carbonyl]piperidine](/img/structure/B4949625.png)

![4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B4949651.png)
![1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloronaphthalene)](/img/structure/B4949657.png)
![5-(5-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4949667.png)


![4-(4-bromophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4949702.png)
![N-[1-(1-{[5-(3-chlorophenyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B4949703.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B4949706.png)
